N-(1,3-benzodioxol-5-ylmethyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.14059304 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Screening
Compounds with structures related to N-(1,3-benzodioxol-5-ylmethyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide, such as sulfonamides, have been explored for their pharmacological applications. Sulfonamides are known for their broad biological activities, including antimicrobial, antidiabetic, anticancer, and diuretic properties. These compounds were initially used as chemotherapeutic agents but faced a decline due to resistance issues. Recent studies aim to synthesize novel sulfonamide derivatives to explore their potential in addressing modern healthcare challenges, including bacterial infections and chronic conditions like cancer and diabetes (Rehman et al., 2019).
Antitumor Activity
Novel compounds incorporating a sulfonamide moiety have been investigated for their antitumor activities. These investigations have led to the synthesis of various derivatives showing promising results against different cancer cell lines, outperforming even some reference drugs in efficacy. Such studies highlight the potential of structurally related compounds in developing new anticancer therapies (Alqasoumi et al., 2009).
Anti-Inflammatory and Analgesic Activities
Research on celecoxib derivatives, which share a similarity in structural motifs with the compound , has shown significant anti-inflammatory and analgesic activities. These derivatives, through their biochemical interactions, provide insights into developing new therapeutic agents with minimized side effects, indicating the potential for related compounds to be used in inflammation and pain management (Küçükgüzel et al., 2013).
Molecular Imaging Applications
Compounds structurally related to this compound have been synthesized for potential use in molecular imaging, particularly in positron emission tomography (PET) for imaging matrix metalloproteinases (MMPs). These MMP inhibitors, modified with fluorinated derivatives for radiolabeling, demonstrate the compound's relevance in diagnosing and monitoring various pathological conditions (Wagner et al., 2007).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-5-8-17(9-6-15)28(24,25)22(2)11-3-4-20(23)21-13-16-7-10-18-19(12-16)27-14-26-18/h5-10,12H,3-4,11,13-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODBQIBVRFVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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